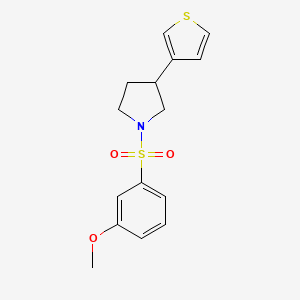

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine sulfonamides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Applications De Recherche Scientifique

Synthesis and Characterization

- Research on similar compounds to 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has focused on synthesis and characterization. For example, a study by Al‐Refai et al. (2016) described the synthesis of a compound with a thiophene ring and methoxyphenyl group, highlighting the importance of these components in molecular structure and interactions.

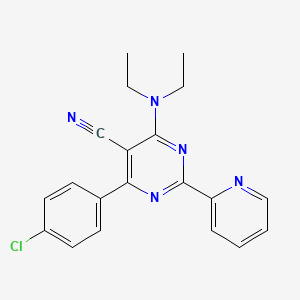

Antibacterial Activity

- Bogdanowicz et al. (2013) investigated derivatives of cyanopyridine, which is structurally related to 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, for their antimicrobial properties. They found that certain derivatives displayed significant antibacterial activity, suggesting potential applications in combating bacterial infections (Bogdanowicz et al., 2013).

Potential as Antineoplastic Agents

- A compound with similarities to 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine was evaluated as a possible antineoplastic agent. This compound showed promise in crystal structure and molecular conformation studies, suggesting potential applications in cancer therapy (Banerjee et al., 2002).

DNA Binding and Cytotoxicity Studies

- The synthesis and analysis of a thiourea derivative demonstrated DNA binding and cytotoxicity against breast cancer cell lines. This research indicates the potential of such compounds in developing cancer treatments (Mushtaque et al., 2016).

RORγt Inverse Agonism

- Phenyl (3-phenylpyrrolidin-3-yl)sulfones have been explored as RORγt inverse agonists. These compounds showed efficacy in mouse models for certain inflammatory conditions, highlighting their therapeutic potential in immune-related disorders (Duan et al., 2019).

Synthesis of Polysubstituted Pyrroles

- Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method is significant for the efficient production of compounds like 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, which can be used in various applications (Kumar et al., 2017).

Anticancer Agents

- Research on derivatives of pyrrolidine, like the compound , has shown promising results in the synthesis of anticancer agents. These studies suggest that altering the substituents on the pyrrolidine ring can lead to compounds with significant anticancer activity (Redda et al., 2011).

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-19-14-3-2-4-15(9-14)21(17,18)16-7-5-12(10-16)13-6-8-20-11-13/h2-4,6,8-9,11-12H,5,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDSDNYQVURZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)

![[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2797139.png)

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)